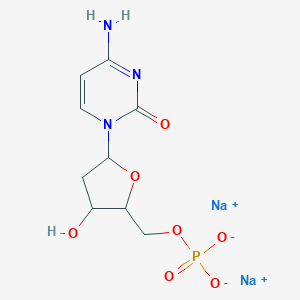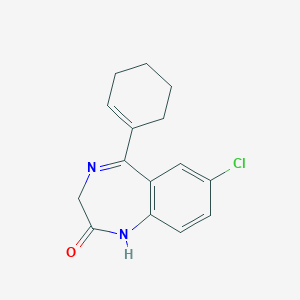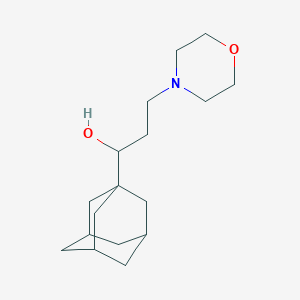
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(1-Adamantyl)-4-morpholinepropanol is a compound that features an adamantane moiety, a morpholine ring, and a propanol group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science. The morpholine ring adds to the compound’s versatility, allowing for various chemical modifications and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol typically involves the reaction of 1-adamantyl bromide with morpholine in the presence of a base, followed by the addition of a propanol group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-(1-Adamantyl)-4-morpholinepropanol undergoes various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The adamantane moiety can undergo substitution reactions with halogens or other electrophiles in the presence of catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives .
Scientific Research Applications
Alpha-(1-Adamantyl)-4-morpholinepropanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its ability to cross biological membranes.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including high-performance polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The morpholine ring can form hydrogen bonds with biological targets, further enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylcarboxylic acid: Utilized in the synthesis of pharmaceuticals and advanced materials.
Adamantane: The parent compound, used as a scaffold in various chemical and pharmaceutical applications.
Uniqueness
Alpha-(1-Adamantyl)-4-morpholinepropanol stands out due to its unique combination of an adamantane moiety, a morpholine ring, and a propanol group. This combination provides a versatile platform for chemical modifications and enhances its potential in various scientific and industrial applications .
Properties
CAS No. |
15037-70-4 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2 |
InChI Key |
KDEJVXIPSQTVHQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Canonical SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
Synonyms |
α-(1-Adamantyl)-4-morpholine-1-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


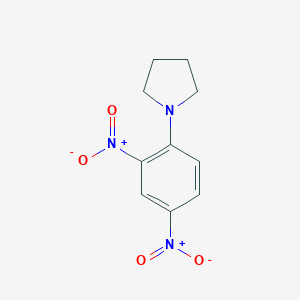
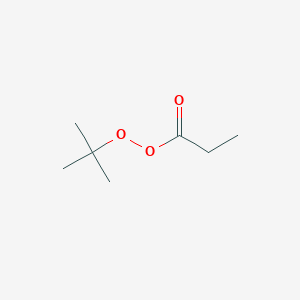
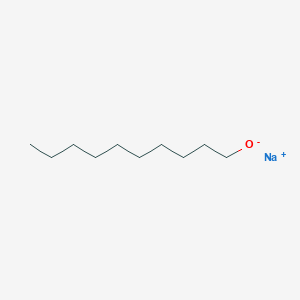
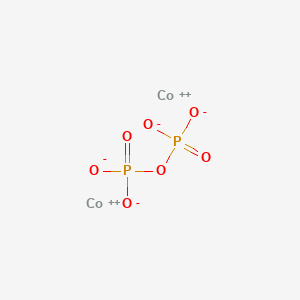
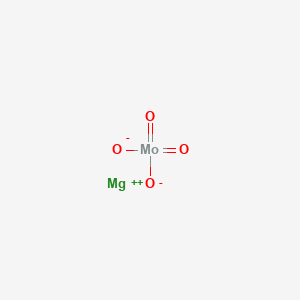
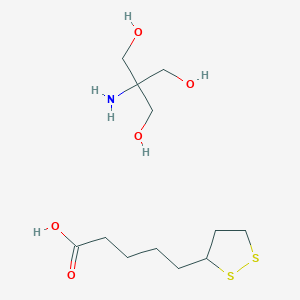
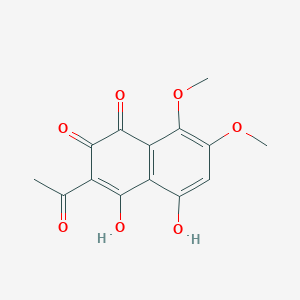
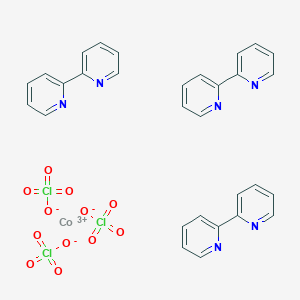
![6-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85288.png)
![Kyselina wolframova [Czech]](/img/structure/B85289.png)

